molecular formula C17H18O9 B1249187 Isopsoralenoside

Isopsoralenoside

Cat. No.: B1249187
M. Wt: 366.3 g/mol
InChI Key: CAMYXILYLXYDFE-MIVOEOINSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of isopsoralenoside involves several steps. One method includes the extraction of Psoralea corylifolia using water, followed by concentration of the extract. The concentrated solution is then hydrolyzed with acid, and the hydrolysate is purified using macroporous adsorption resin. The final product is obtained through elution with ethanol and further purification using a silica gel column .

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves backflow extraction of Psoralea corylifolia, hydrolysis, and purification using macroporous adsorption resin and silica gel columns. This method is efficient, with a high yield and minimal pollution, making it suitable for mass production .

Chemical Reactions Analysis

Types of Reactions

Isopsoralenoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.

    Hydrolysis: Acidic conditions, such as hydrochloric acid, are used for hydrolysis.

    Hydrogenation: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

Major Products

Mechanism of Action

Isopsoralenoside exerts its effects through various molecular targets and pathways:

Properties

IUPAC Name

(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O9/c18-7-11-13(21)14(22)15(23)17(25-11)26-16-8(2-4-12(19)20)1-3-10-9(16)5-6-24-10/h1-6,11,13-15,17-18,21-23H,7H2,(H,19,20)/b4-2-/t11-,13-,14+,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMYXILYLXYDFE-MIVOEOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CO2)C(=C1/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is isopsoralenoside, and where is it found?

A: this compound is a naturally occurring benzofuran glycoside primarily found in the fruits of Psoralea corylifolia, a plant widely used in traditional Chinese medicine. [, ]

Q2: Can you elaborate on the biotransformation of this compound in the human body?

A: Studies using human intestinal bacteria flora models have shown that this compound primarily metabolizes into isopsoralen. A small amount of 5,6-furano-hydrocoumaric acid is also produced during this process. This suggests that the gut microbiota plays a crucial role in activating this compound into its potentially active form, isopsoralen. []

Q3: How does the distribution of this compound differ between healthy individuals and those experiencing inflammation?

A: Research comparing the distribution of this compound in normal and lipopolysaccharide (LPS)-induced model rats (mimicking inflammation) revealed a key difference. LPS-induced rats exhibited higher levels of this compound in their liver tissue compared to their healthy counterparts. This suggests that inflammation might influence the absorption and distribution of this compound, potentially leading to its accumulation in the liver. [, ]

Q4: What analytical techniques are commonly employed to identify and quantify this compound in plant material and biological samples?

A: Several analytical techniques have been successfully utilized for the identification and quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Tandem Mass Spectrometry (MS/MS) offers a robust approach for separating and quantifying this compound in complex mixtures. [, , , , , , ]

Q5: Can you describe the application of the Quantitative Analysis of Multi-components by Single Marker (QAMS) method in the context of this compound research?

A: The QAMS method, using a single marker like neobavaisoflavone, has been successfully employed to simultaneously determine the content of multiple components in Psoraleae Fructus, including this compound. This method, validated against the traditional external standard method, offers a reliable and efficient alternative for quality control and content determination, especially when reference standards for all compounds are limited. [, ]

Q6: What is the significance of including this compound in quality control assessments of Psoraleae Fructus and related herbal preparations?

A: this compound, previously unrecognized, has been identified as a key quality marker for Psoraleae Fructus. This is crucial as its presence, alongside other compounds like psoralen and isopsoralen, helps in evaluating the authenticity and quality of the herb and its derived products. This ensures consistent therapeutic efficacy and minimizes the risk of adulteration. [, , , ]

Q7: Has the complete synthesis of this compound been achieved, and if so, what is its significance?

A: Yes, the first total synthesis of this compound has been successfully achieved. [] This milestone is significant for several reasons:

    Q8: What preliminary in silico studies have been conducted on this compound, and what are the potential implications?

    A: Computational studies evaluating the potential of this compound as an alpha-glucosidase and alpha-amylase inhibitor have shown promising results. [] These enzymes play key roles in carbohydrate digestion and blood glucose regulation. Inhibition of these enzymes is a therapeutic target for managing type 2 diabetes. While further in vitro and in vivo validation is required, these preliminary findings suggest that this compound may hold potential for the development of novel antidiabetic agents.

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